(4-Methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Descripción
Propiedades
IUPAC Name |
[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4S/c1-10-3-4-11(13(16)17)9-12(10)20(18,19)15-7-5-14(2)6-8-15/h3-4,9,16-17H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLZQVXVQDDVTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(4-Methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid, also referred to by its CAS number 1139717-76-2, is a boronic acid derivative with potential applications in medicinal chemistry. This compound is notable for its interactions with various biological targets, particularly in the context of antibacterial and anticancer activities. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of (4-Methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is , with a molecular weight of 220.08 g/mol. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it a versatile building block in drug design.
Antibacterial Activity
Recent studies have demonstrated that boronic acids can inhibit penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The compound's ability to form tricovalent complexes with PBPs has been observed, leading to significant antibacterial effects against various strains of bacteria.
Table 1: Inhibition Properties Against Bacterial PBPs
| Protein Tested | Residual Activity (%) |
|---|---|
| PBP3 from P. aeruginosa | 16 ± 6 |
| PBP3 from H. influenzae | 32 ± 3 |
| PBP3 from A. baumannii | 73 ± 3 |
| PBP3 from E. coli | >90 |
| PBP2 from N. gonorrhoeae | >90 |
The data indicates that the compound exhibits variable inhibitory effects depending on the bacterial strain, with notable potency against Pseudomonas aeruginosa and Haemophilus influenzae .
Anticancer Activity
Boronic acids have also been investigated for their anticancer properties. The compound has shown promise as a proteasome inhibitor, which can halt cell cycle progression in cancer cells. For instance, studies have indicated that certain boronic acid derivatives can induce G2/M phase arrest in U266 cells, leading to growth inhibition.
Case Study: Proteasome Inhibition
In vitro studies have revealed that some boronic acid derivatives exhibit IC50 values in the nanomolar range against cancer cell lines, suggesting strong potential as therapeutic agents . The mechanism involves competitive inhibition of the proteasome, disrupting protein degradation pathways crucial for cancer cell survival.
The biological activity of (4-Methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is primarily attributed to its ability to interact with serine residues in target proteins via boronate ester formation. This interaction leads to the inhibition of enzymatic functions critical for bacterial growth and cancer cell proliferation.
Binding Studies
High-throughput crystallography has been utilized to elucidate the binding interactions between this compound and PBPs. The formation of stable complexes was confirmed through structural analysis, indicating that the compound effectively occupies the active site of target proteins .
Pharmacokinetic Properties
Pharmacokinetic studies are essential for evaluating the therapeutic potential of any new compound. Preliminary investigations suggest that this boronic acid derivative demonstrates favorable absorption characteristics; however, further optimization is required to enhance its bioavailability and target tissue concentration .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
Research indicates that boronic acids, including (4-Methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid, can act as proteasome inhibitors. These compounds may play a crucial role in the treatment of cancers by disrupting the protein degradation pathway, leading to the accumulation of pro-apoptotic factors and ultimately inducing cancer cell death.
Case Study: Inhibition of LMP7
A notable study demonstrated that derivatives of boronic acids could selectively inhibit LMP7 (a proteasome subunit) in various cancer models. The compound was tested for its efficacy against different cancer cell lines, showing promising results in reducing cell viability and promoting apoptosis .
Targeting Protein Interactions
Boronic acids are also known for their ability to interact with diol-containing molecules, which can be exploited in drug design to create targeted therapies. For instance, the incorporation of (4-Methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid into drug candidates has been explored for enhancing selectivity towards specific biological targets .
Role as a Catalyst
Boronic acids have been identified as effective catalysts in various organic reactions, including cross-coupling reactions. The unique structure of (4-Methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid allows it to facilitate these reactions under mild conditions, leading to higher yields and reduced reaction times.
Case Study: Suzuki-Miyaura Coupling
In a series of experiments, this compound was employed as a catalyst in Suzuki-Miyaura coupling reactions between aryl halides and boronic acids. The results indicated that it could effectively promote the formation of biaryl compounds with excellent yields and selectivity .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differentiating factors include substituent electronic effects, steric profiles, and biological interactions.
Table 1: Comparative Analysis of Structurally Related Boronic Acids
Key Findings :
Electronic Effects :
- The 4-methylpiperazine group in the target compound enhances solubility and basicity compared to piperidine analogs (e.g., GF51672 in ). The tertiary amine also facilitates hydrogen bonding, critical for protein-ligand interactions .
- Methylsulfonyl substituents (e.g., CAS 1020743-84-3 ) increase boronic acid Lewis acidity, accelerating cross-coupling but reducing stability under aqueous conditions.
Steric and Positional Influences :
- Ortho-substituted methoxy groups (e.g., CAS 1704080-61-4 ) introduce steric hindrance, slowing Suzuki coupling rates but improving selectivity in medicinal applications.
- Flexible linkers (e.g., CAS 486422-69-9 ) improve bioavailability but may reduce binding affinity due to conformational entropy losses.
Biological Relevance :
- The target compound’s sulfonamide-piperazine motif is associated with STAT5 signaling inhibition, a pathway implicated in leukemia . Piperazine-free analogs (e.g., methylsulfonyl derivatives ) lack this bioactivity, underscoring the importance of the heterocyclic amine.
- Chloro and carbamoyl substituents (e.g., CAS 850589-39-8 ) exhibit higher cytotoxicity but lower selectivity, limiting therapeutic utility.
Métodos De Preparación
Stepwise Synthesis Approach
Step 1: Preparation of the Sulfonyl Chloride Intermediate
- The sulfonyl chloride derivative of the aromatic ring is synthesized by chlorosulfonation of the appropriate methyl-substituted phenyl precursor. This step introduces the sulfonyl chloride functional group at the desired position on the aromatic ring.
Step 2: Coupling with 4-Methylpiperazine
- The sulfonyl chloride intermediate is reacted with 4-methylpiperazine under basic conditions (e.g., triethylamine) to form the sulfonamide linkage. This reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or pyridine at room temperature or slightly elevated temperatures to ensure complete conversion.
Step 3: Introduction of the Boronic Acid Group
- The boronic acid group is introduced via a borylation reaction. Commonly, a halogenated intermediate (e.g., bromide or iodide on the aromatic ring) undergoes palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron or similar boron reagents.
- Alternatively, lithiation of the aromatic ring followed by quenching with trialkyl borate and subsequent acidic workup can yield the boronic acid functionality.
Reaction Conditions and Purification
- Inert Atmosphere: To avoid hydrolysis and oxidation of boronic acid intermediates, reactions are performed under nitrogen or argon.
- Temperature Control: Reactions are generally carried out at room temperature or slightly elevated temperatures (25–60 °C) depending on the step.
- Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (HPLC), using mobile phases such as water/acetonitrile with additives like trifluoroacetic acid or ammonium formate buffers to optimize separation.
- Analytical Characterization: Purity is confirmed by LC-MS with evaporative light scattering detection (ELSD), and structural confirmation is achieved by mass spectrometry and NMR spectroscopy.
Representative Preparation Table
| Step | Reagents/Conditions | Description | Notes |
|---|---|---|---|
| 1 | Chlorosulfonation of methylphenyl precursor | Formation of sulfonyl chloride intermediate | Requires controlled temperature and dry conditions |
| 2 | Reaction with 4-methylpiperazine, triethylamine, THF or pyridine | Formation of sulfonamide linkage | Stir overnight at room temperature |
| 3 | Palladium-catalyzed borylation or lithiation + trialkyl borate | Introduction of boronic acid group | Inert atmosphere, anhydrous solvents |
| 4 | Purification by reverse-phase HPLC | Isolation of pure compound | Use of appropriate mobile phases and columns |
| 5 | Characterization by LC-MS, NMR, combustion analysis | Confirmation of purity and structure | Purity ≥95% required |
Summary of Research Findings
- The synthetic route outlined is consistent with established methods for boronic acid derivatives bearing sulfonamide substituents.
- Purification and analytical techniques ensure high purity and structural integrity essential for medicinal chemistry applications.
- The compound’s preparation under inert, anhydrous conditions prevents degradation, which is crucial for maintaining biological activity.
- The sulfonylpiperazine substitution enhances solubility and potential biological interactions, making the compound valuable for enzyme inhibition studies.
Q & A
Q. What are the recommended synthetic routes for (4-Methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid?
The compound can be synthesized via a multi-step approach. A key intermediate involves reacting a sulfonated piperazine derivative (e.g., tert-butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate) with triisopropyl borate in anhydrous THF, followed by hydrolysis and purification via flash chromatography . Alternative methods include Suzuki-Miyaura coupling, where aryl sulfonyl fluorides react with boronic acids under palladium catalysis, tolerating electron-donating or withdrawing groups on the boronic acid .
Q. How is the compound characterized for purity and structural confirmation?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H and ¹³C) are critical for structural elucidation. For purity analysis, HPLC with a C18 column and a mobile phase of methanol/buffer (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) is recommended. Mass spectrometry using electrospray ionization (ESI) further validates molecular weight .
Q. What are the primary research applications of this boronic acid derivative?
This compound is used in cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biaryl structures, which are common in medicinal chemistry. Its sulfonyl-piperazine moiety enhances solubility and may interact with biological targets, making it valuable in enzyme inhibition studies .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this boronic acid in cross-coupling reactions?
Steric hindrance from the 4-methylpiperazinyl-sulfonyl group can slow reaction kinetics, necessitating optimized conditions (e.g., elevated temperatures or longer reaction times). Electron-withdrawing sulfonyl groups increase electrophilicity at the boron center, enhancing coupling efficiency. However, bulky substituents on the boronic acid may require tailored catalysts, such as Pd(OAc)₂ with SPhos ligands .
Q. What strategies mitigate impurities during synthesis?
Impurities often arise from incomplete sulfonation or boronation steps. Purification via biphasic extraction (water/organic solvent) removes unreacted precursors, while flash chromatography with gradients of ethyl acetate/hexane isolates the target compound. For persistent by-products (e.g., desulfonated analogs), reverse-phase HPLC with a methanol/water gradient is effective .
Q. How does the compound’s stability affect experimental design?
The boronic acid is hygroscopic and prone to protodeboronation under acidic conditions. Storage at -80°C in anhydrous DMSO or THF is advised to prevent degradation. For aqueous experiments, buffered solutions (pH 6–8) minimize decomposition. Prior to use, confirm integrity via ¹¹B NMR or HPLC .
Methodological Considerations
Q. What analytical techniques resolve co-eluting impurities in HPLC?
Adjusting the mobile phase pH (e.g., 4.6–5.0) or using ion-pair reagents (e.g., tetrabutylammonium bromide) improves separation of sulfonated derivatives. For diastereomers, chiral columns (e.g., Chiralpak IA) or subambient temperatures may be required .
Q. How is the compound’s solubility optimized for biological assays?
Solubility in aqueous buffers is limited due to the hydrophobic piperazine-sulfonyl group. Co-solvents like DMSO (≤10%) or cyclodextrin inclusion complexes enhance solubility. For in vivo studies, nanoformulation with PEGylated lipids improves bioavailability .
Data Contradictions and Validation
Q. Discrepancies in reported reaction yields: How to troubleshoot?
Variability in yields often stems from moisture-sensitive intermediates. Ensure anhydrous conditions via molecular sieves or inert atmosphere. Validate boronic acid activity via ¹¹B NMR (δ ~30 ppm for tricoordinate boron) before use .
Q. Conflicting bioactivity What factors contribute?
Differences in cell permeability or off-target interactions (e.g., with sulfonyl-binding proteins) may explain discrepancies. Use orthogonal assays (e.g., SPR, ITC) to confirm target engagement. Control for protodeboronation by quantifying free boronic acid post-assay .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
